2-anilino-N-(3,5-dimethylphenyl)-2-phenylacetamide
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Overview
Description
2-anilino-N-(3,5-dimethylphenyl)-2-phenylacetamide is an amino acid amide.
Scientific Research Applications
1. Medicinal Chemistry Applications
- Anticonvulsant Activity: Certain derivatives of N-phenylacetamide, including structures similar to 2-anilino-N-(3,5-dimethylphenyl)-2-phenylacetamide, have shown promise in anticonvulsant activities. A study demonstrated that 1,2,4-triazole derivatives of N-phenylacetamide exhibit superior anticonvulsant activity (Tarikogullari et al., 2010).
- Anticancer Properties: A series of 2-phenoxy-N-phenylacetamides, which are structurally related to this compound, have been synthesized and shown to display moderate cytotoxicity against various human cancer cell lines. Some compounds in this series exhibited potent cell growth inhibitory activity (Shan et al., 2016).
2. Crystallography and Structural Analysis
- Molecular Structure: Studies have examined the structure of compounds like 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, revealing insights into their molecular conformation and bonding parameters (Gowda et al., 2007).
- Hydrogen Bonding and Molecular Packing: Investigations into the crystalline structures of related acetamide compounds have provided insights into molecular conformations and interactions, including hydrogen bonding patterns (Gowda et al., 2007).
3. Organic Synthesis and Material Science
- Synthesis of Efaproxiral: Efaproxiral, synthesized from p-hydroxyphenylacetic acid and 3,5-dimethyl-aniline, yields a product structurally related to this compound (Xing-ru, 2007).
- Electroluminescent Materials: Research into novel classes of amorphous molecular materials for electroluminescence has involved compounds related to this compound, demonstrating their potential in organic electroluminescent devices (Doi et al., 2003).
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-anilino-N-(3,5-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H22N2O/c1-16-13-17(2)15-20(14-16)24-22(25)21(18-9-5-3-6-10-18)23-19-11-7-4-8-12-19/h3-15,21,23H,1-2H3,(H,24,25) |
InChI Key |
LLDVHTHYXJXWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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